molecular formula C20H17FN4 B6043276 N-benzyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

N-benzyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B6043276
M. Wt: 332.4 g/mol
InChI Key: YKUISZTZWQZJHL-UHFFFAOYSA-N
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Description

N-benzyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a benzyl group, a fluorophenyl group, and a methyl group attached to the pyrazolo[1,5-a]pyrimidine core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Mechanism of Action

Target of Action

The primary target of N-benzyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 can halt cell cycle progression, making it an appealing target for cancer treatment .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing the replication of cancer cells . The compound’s interaction with CDK2 also induces apoptosis within cancer cells .

Biochemical Pathways

The compound’s action primarily affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, halting the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells .

Pharmacokinetics

The compound’s effectiveness against various cancer cell lines suggests that it has favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The compound’s action results in significant inhibition of cancer cell growth . Most notably, it shows superior cytotoxic activities against MCF-7 and HCT-116 cancer cell lines, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively . It also induces apoptosis within cancer cells .

Biochemical Analysis

Biochemical Properties

N-benzyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system . By inhibiting acetylcholinesterase, this compound can affect neurotransmission and potentially alter nervous system function. Additionally, this compound has demonstrated antioxidant properties by scavenging free radicals and reducing oxidative stress .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, this compound has been found to affect gene expression by altering the transcriptional activity of certain genes involved in inflammation and apoptosis . These effects on cellular processes highlight the potential therapeutic applications of this compound in treating various diseases.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. This compound binds to the active site of acetylcholinesterase, forming a stable complex that prevents the enzyme from hydrolyzing acetylcholine . Additionally, this compound can interact with other proteins and receptors, modulating their activity and influencing downstream signaling pathways . These molecular interactions contribute to the compound’s diverse biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light . Studies have shown that this compound can degrade over time, leading to a reduction in its biological activity. Long-term exposure to this compound in in vitro and in vivo studies has also revealed potential effects on cellular function, including changes in cell viability and proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit neuroprotective and anti-inflammatory effects . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including phase I and phase II metabolism. During phase I metabolism, this compound undergoes oxidation and hydroxylation reactions mediated by cytochrome P450 enzymes . In phase II metabolism, this compound is conjugated with glucuronic acid or sulfate, facilitating its excretion from the body . These metabolic pathways are crucial for the detoxification and elimination of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also affected by factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The presence of targeting signals and post-translational modifications can direct this compound to specific organelles, where it can exert its biological effects . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action.

Preparation Methods

The synthesis of N-benzyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions.

    Introduction of the benzyl group: This step involves the alkylation of the pyrazolo[1,5-a]pyrimidine core with benzyl halides in the presence of a base such as potassium carbonate.

    Introduction of the fluorophenyl group: This can be done through a Suzuki-Miyaura coupling reaction between the pyrazolo[1,5-a]pyrimidine derivative and a fluorophenylboronic acid, using a palladium catalyst.

    Introduction of the methyl group: This step involves the alkylation of the pyrazolo[1,5-a]pyrimidine core with methyl halides in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

N-benzyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or fluorophenyl groups can be replaced by other nucleophiles under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, leading to the formation of biaryl derivatives.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-benzyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as anti-inflammatory, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Comparison with Similar Compounds

N-benzyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine can be compared with other similar compounds, such as:

    N-benzyl-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical and biological properties.

    N-benzyl-3-(4-methylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine: This compound has a methylphenyl group instead of a fluorophenyl group, which may affect its reactivity and biological activity.

    N-benzyl-3-(4-nitrophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine: This compound has a nitrophenyl group instead of a fluorophenyl group, which may influence its electronic properties and interactions with molecular targets.

The uniqueness of this compound lies in the presence of the fluorophenyl group, which can enhance its biological activity and stability compared to other similar compounds.

Properties

IUPAC Name

N-benzyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4/c1-14-11-19(22-12-15-5-3-2-4-6-15)25-20(24-14)18(13-23-25)16-7-9-17(21)10-8-16/h2-11,13,22H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKUISZTZWQZJHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)NCC3=CC=CC=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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